molecular formula C8H7FO2 B133532 5-Fluoro-2-methylbenzoic acid CAS No. 33184-16-6

5-Fluoro-2-methylbenzoic acid

Cat. No. B133532
CAS RN: 33184-16-6
M. Wt: 154.14 g/mol
InChI Key: JVBLXLBINTYFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorinated benzoic acid derivatives involves multistep reactions, including nitration, esterification, reduction, and halogenation. For instance, the synthesis of Methyl 2-amino-5-fluorobenzoate from 3-fluorobenzoic acid involves nitrification, esterification, and hydronation, resulting in a high yield of 81% . Similarly, 2-Fluoro-6-iodobenzoic acid is synthesized through carboxyl group protection, diazotization, iodosubstitution, and deprotection, with a high purity and yield . These methods highlight the versatility and reactivity of fluorinated benzoic acids in organic synthesis.

Molecular Structure Analysis

The molecular structures of fluorinated benzoic acid derivatives are characterized by the presence of fluorine and other substituents on the benzene ring, which can significantly influence their chemical behavior. For example, the presence of fluorine can enhance the acidity of the benzoic acid and affect the hydrogen bonding patterns in cocrystals, as seen in the case of 5-fluorouracil cocrystals with 4-methylbenzoic acid and 3-nitrobenzoic acid . The fluorine atom's electronegativity and small size make it an interesting substituent in the design of pharmaceuticals and materials.

Chemical Reactions Analysis

Fluorinated benzoic acids participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of various heterocyclic scaffolds, including benzimidazoles and quinoxalinones, which are important in drug discovery . The reactivity of the fluorine atom allows for selective transformations and the introduction of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acids are influenced by the presence of fluorine and other substituents. These compounds often exhibit high thermal stability, as seen in the lanthanide complexes with 2-fluorobenzoic acid, which are stable up to 450 K . The introduction of fluorine can also affect the compound's acidity, boiling point, and solubility, which are important parameters in the design of pharmaceuticals and materials. The fluorescence properties of these compounds can be utilized in sensing applications, as demonstrated by the bifunctional fluorescent quenching detection of TNP and acetate ions .

Scientific Research Applications

Synthesis and Chemical Properties

5-Fluoro-2-methylbenzoic acid has been a key compound in various synthesis processes. For instance, it has been involved in the synthesis of pharmacologically active benzo[b]thiphen derivatives, which are significant in medicinal chemistry (Chapman, Clarke, & Sawhney, 1968). Additionally, it plays a role in the detection of aromatic metabolites in methanogenic consortia, highlighting its application in environmental chemistry (Londry & Fedorak, 1993).

Applications in Medicinal Chemistry

In medicinal chemistry, 5-fluoro-2-methylbenzoic acid derivatives are used in synthesizing various compounds. For instance, it's involved in the creation of fluorinated compounds that are crucial in the development of antitumor agents and other pharmaceuticals (Hutchinson et al., 2001).

Industrial Applications

Safety And Hazards

5-Fluoro-2-methylbenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

5-fluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBLXLBINTYFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954803
Record name 5-Fluoro-2-methylbenzoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylbenzoic acid

CAS RN

33184-16-6
Record name 5-Fluoro-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33184-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoicacid, 5-fluoro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033184166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-2-methylbenzoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-methylbenzoic acid
Reactant of Route 5
5-Fluoro-2-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-methylbenzoic acid

Citations

For This Compound
30
Citations
KL Londry, PM Fedorak - Applied and environmental microbiology, 1993 - Am Soc Microbiol
… Although no corresponding standard was available, the identity of this metabolite was most likely 5-fluoro-2-methylbenzoic acid, which would arise from the dehydroxylation of the …
Number of citations: 27 journals.asm.org
KLL AD - APPLIED AND ENVIRONMENTAL MICROBIOLOGY, 1993 - academia.edu
… Although no corresponding standard was available, the identity of this metabolite was most likely 5-fluoro-2-methylbenzoic acid, which would arise from the dehydroxylation of the …
Number of citations: 1 www.academia.edu
K Londry - 1993 - era.library.ualberta.ca
… metabolites 4hydroxy-2-methylbenzoic acid, 2-methylbenzoic acid, and the fluorinated transformation products 5-fluoro-4-hydroxy-2-methylbenzoic acid, 5fluoro-2-methylbenzoic acid, …
Number of citations: 2 era.library.ualberta.ca
G Rotas, A Kimbaris, G Varvounis - Tetrahedron, 2011 - Elsevier
… -4-nitrobenzoic acid and 5-fluoro-2-methylbenzoic acid. This … nitrobenzoic acid and 5-fluoro-2-methylbenzoic acid, stepwise … of 1, 5-fluoro-2-methylbenzoic acid was transformed into 5-…
Number of citations: 14 www.sciencedirect.com
S Mu, D Niu, Y Liu, D Zhang, D Liu… - Journal of Heterocyclic …, 2015 - Wiley Online Library
… Similar to the preparation of 7, a mixture of 5-fluoro-2-methylbenzoic acid (200 g, 1.3 mol), dichloromethane (600 mL), and N,N-dimethylformamide (10 mL) was added thionyl chloride (…
Number of citations: 3 onlinelibrary.wiley.com
E Takashiro, I Hayakawa, T Nitta, A Kasuya… - Bioorganic & medicinal …, 1999 - Elsevier
… from 5-fluoro-2-methylbenzoic acid by nitration, reduction, diazotization and hydrolysis. … To a stirred solution of 5-fluoro-2-methylbenzoic acid (1.01 g, 6.55 mmol) in H 2 SO 4 (98%, 8 mL…
Number of citations: 50 www.sciencedirect.com
F Pu, ZW Liu, LY Zhang, J Fan, XY Shi - ChemCatChem, 2019 - Wiley Online Library
A ruthenium‐catalyzed protocol to access conjugate addition or decarboxylative conjugate addition of aromatic acids with maleimides has been developed. The reaction shows …
AS Abdelsamie, M Salah, L Siebenbürger… - European Journal of …, 2019 - Elsevier
… Compound 8a was obtained via the nitration of 5-fluoro-2-methylbenzoic acid using a mixture of sulfuric and nitric acids at 0 ̊C for 1 h. Protection of free carboxylic acid using benzyl …
Number of citations: 7 www.sciencedirect.com
R Wang, H Xu, T Li, Y Zhang, S Wang, G Chen… - …, 2020 - Wiley Online Library
… But the desired product obviously reduced in this transformation when 5-fluoro-2-methylbenzoic acid contains an electron-withdrawing fluorine group at 5-position (4 g). For ortho-OMe …
AT Gillmore, M Badland, CL Crook… - … Process Research & …, 2012 - ACS Publications
… sulfuric acid (349.6 L, 7.6 L/kg) was added 5-fluoro-2-methylbenzoic acid (46.0 kg, 298.4 … (note: quantities based on input of 5-fluoro-2-methylbenzoic acid). Concentrated sulfuric acid (…
Number of citations: 44 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.